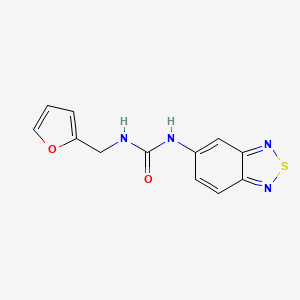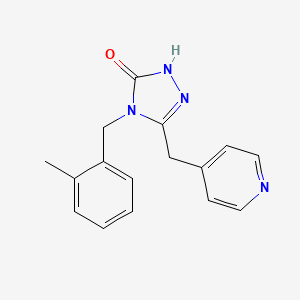
N-2,1,3-benzothiadiazol-5-yl-N'-(2-furylmethyl)urea
Description
Urea derivatives, including those with benzothiadiazole and furan components, are synthesized for various applications due to their unique chemical and physical properties. These compounds are often explored for their potential in material science, pharmaceuticals, and as agrochemicals.
Synthesis Analysis
The synthesis of N-aryl-N′-(5-benzoruyl-1,3,4-thiadiazole-2-yl) ureas has been achieved through reactions of 2-amino-5-benzoruyl-1,3,4-thiadiazole with N-substituted trichloroacetamides by NaOH using a one-pot procedure under microwave irradiation, resulting in excellent yields (Quan Zheng-jun, 2007). Similar methods have been employed for the synthesis of benzofuryl substituted unsymmetrical ureas, highlighting the efficiency of microwave irradiation in these synthesis processes (Lan‐Qin Chai et al., 2009).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using X-ray crystallography, revealing the planar configuration of the urea scaffold due to the presence of intramolecular N–H···O hydrogen bonds. These structures facilitate intermolecular interactions, including π–π stacking (Xin-jian Song et al., 2008).
Chemical Reactions and Properties
Urea derivatives engage in a variety of chemical reactions, including interactions with electrophiles to form diverse products such as oxadiazinium, thiadiazinium, and dithiazolium salts, showcasing their versatile reactivity (H. Hartmann et al., 1985).
Physical Properties Analysis
The physical properties of these compounds, such as crystalline structure and melting points, can be significantly influenced by their molecular geometry and the nature of substituents on the urea moiety. The planarity and intramolecular hydrogen bonding contribute to the stability and solubility characteristics of these compounds.
Chemical Properties Analysis
Urea derivatives exhibit a broad range of chemical properties, including antimicrobial activity. Their reactivity with various chemical agents and the formation of complexes with metals highlight their potential as functional materials and bioactive compounds. For instance, compounds have demonstrated antifilarial activity, indicating their potential in medicinal chemistry (S. Ram et al., 1984).
properties
IUPAC Name |
1-(2,1,3-benzothiadiazol-5-yl)-3-(furan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c17-12(13-7-9-2-1-5-18-9)14-8-3-4-10-11(6-8)16-19-15-10/h1-6H,7H2,(H2,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRMESCFQPEPOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)NC2=CC3=NSN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(benzyloxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine trifluoroacetate](/img/structure/B4010153.png)
![N-[4-(benzyloxy)phenyl]-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4010173.png)
![N-[4-(4-morpholinyl)phenyl]-2,3-di-2-pyridinyl-6-quinoxalinecarboxamide](/img/structure/B4010182.png)
![N-cyclohexyl-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B4010184.png)
![N-((3S)-1-{2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}pyrrolidin-3-yl)acetamide](/img/structure/B4010186.png)
![1-allyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4010191.png)

![2-{3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B4010200.png)
![17-{[(2-ethylphenyl)amino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4010205.png)

![N-cyclohexyl-4-fluoro-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B4010217.png)
![1-(2,2-dimethylpropanoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B4010229.png)
![[4-(ethoxycarbonyl)-1,5-dimethyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl]acetic acid](/img/structure/B4010236.png)
![1-[3-(3,5-dimethylphenyl)propanoyl]-4-[2-(1H-imidazol-1-yl)ethyl]piperazine](/img/structure/B4010238.png)